1-(3-Bromophenyl)cyclopropanecarboxylic acid
Overview
Description
1-(3-Bromophenyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a benzene ring with a bromine atom at the 3-position. This compound is notable for its unique structure, which combines the strained cyclopropane ring with the aromatic bromobenzene moiety .
Preparation Methods
The synthesis of 1-(3-Bromophenyl)cyclopropanecarboxylic acid typically involves a substitution reaction where a bromine atom on a benzene ring is replaced by a hydrogen atom on a cyclopropane ring. This can be achieved by reacting a bromine compound with cyclopropane under appropriate chemical conditions . Industrial production methods may involve more complex procedures to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to optimize the process.
Chemical Reactions Analysis
1-(3-Bromophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to products where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the bromine or the carboxylic acid group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Scientific Research Applications
1-(3-Bromophenyl)cyclopropanecarboxylic acid is used in various scientific research fields:
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(3-Bromophenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(4-Bromophenyl)cyclopropanecarboxylic acid: Similar structure but with the bromine atom at the 4-position.
1-(3-Chlorophenyl)cyclopropanecarboxylic acid: Chlorine atom instead of bromine, affecting its reactivity and applications.
1-(3-Bromophenyl)cyclopentanecarboxylic acid: A cyclopentane ring instead of cyclopropane, altering its chemical properties.
These comparisons highlight the unique aspects of this compound, particularly its specific reactivity and applications in various fields.
Properties
IUPAC Name |
1-(3-bromophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDCJGVBYNDHIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588127 | |
Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-95-5 | |
Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromophenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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